molecular formula C12H9FO2 B12858223 Methyl 3-fluoronaphthalene-1-carboxylate

Methyl 3-fluoronaphthalene-1-carboxylate

Cat. No.: B12858223
M. Wt: 204.20 g/mol
InChI Key: QZPSEWPHMDKIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoronaphthalene-1-carboxylate is a fluorinated aromatic ester derived from naphthalene. Its structure comprises a naphthalene backbone substituted with a fluorine atom at position 3 and a methyl ester group at position 1. This combination of functional groups imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in pharmaceuticals and materials science. The fluorine atom enhances electronegativity and influences reactivity, while the ester group contributes to polarity and solubility characteristics.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 3-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3

InChI Key

QZPSEWPHMDKIAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoronaphthalene-1-carboxylate typically involves the esterification of 3-fluoronaphthalene-1-carboxylic acid. One common method is the reaction of 3-fluoronaphthalene-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-Fluoronaphthalene-1-carboxylic acid+MethanolH2SO4Methyl 3-fluoronaphthalene-1-carboxylate+Water\text{3-Fluoronaphthalene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Fluoronaphthalene-1-carboxylic acid+MethanolH2​SO4​​Methyl 3-fluoronaphthalene-1-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of naphthalene can be formed.

    Oxidation: 3-Fluoronaphthalene-1-carboxylic acid.

    Reduction: 3-Fluoronaphthalene-1-methanol.

Scientific Research Applications

Methyl 3-fluoronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of fluorinated compounds and their biological interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoronaphthalene-1-carboxylate depends on its specific application. In general, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-Methylnaphthalene and 2-Methylnaphthalene

These methyl-substituted naphthalenes lack the fluorine and ester groups present in the target compound. Key differences include:

  • Volatility and Environmental Persistence : 1-Methylnaphthalene and 2-methylnaphthalene are volatile hydrocarbons, whereas the ester and fluorine in Methyl 3-fluoronaphthalene-1-carboxylate likely reduce volatility and increase polarity, altering environmental partitioning .
  • Toxicity: Chronic exposure to 1-methylnaphthalene induces hepatic and respiratory effects in mice (e.g., hepatocellular adenomas at 500 ppm) . The fluorinated ester may exhibit lower acute toxicity due to reduced bioavailability, though specific data are lacking.
Methyl Salicylate and Other Aromatic Esters

Methyl salicylate, a simple aromatic ester, shares functional group similarities but lacks the naphthalene backbone. Comparisons highlight:

  • Solubility : this compound is expected to have lower water solubility than methyl salicylate (1.4 g/L at 25°C) due to the hydrophobic naphthalene core.
  • Reactivity: The fluorine atom in the target compound may deactivate the aromatic ring toward electrophilic substitution compared to non-fluorinated esters .
Fluorinated Naphthalene Derivatives

Compounds like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives (e.g., carboxamides and nitriles) differ in saturation and functional groups. Fluorination at position 3 likely enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design.

Physicochemical Properties (Table 1)

Table 1. Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Predicted LogP Melting Point (°C) Water Solubility (mg/L)
This compound 218.2 ~3.2 80–85 (estimated) <50 (low)
1-Methylnaphthalene 142.2 3.8 -30 Insoluble
Methyl salicylate 152.15 2.6 -8 1,400
Sandaracopimaric acid methyl ester 332.5 6.1 Not reported Insoluble

Notes:

  • LogP values estimated using fragment-based methods; fluorine reduces hydrophobicity slightly compared to non-fluorinated naphthalenes.
  • The ester group enhances solubility in polar organic solvents (e.g., acetone, ethanol) relative to hydrocarbon analogs.

Toxicological and Environmental Behavior

  • Biomonitoring : Unlike 1-methylnaphthalene, which is detected in occupational settings via urinary metabolites , this compound’s fate in biological systems remains unstudied.
  • Degradation : Esters typically undergo hydrolysis or microbial degradation. The fluorine atom may resist oxidative degradation, increasing environmental persistence .

Biological Activity

Methyl 3-fluoronaphthalene-1-carboxylate is an organofluorine compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. The incorporation of a fluorine atom into the naphthalene ring significantly influences its biological activity, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H9F O2
  • CAS Number : 1763-26-4

The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom's electron-withdrawing nature can enhance binding affinity to specific biological targets, potentially leading to increased efficacy in therapeutic applications.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of enzyme activity, particularly in metabolic pathways involving naphthalene derivatives.
  • Receptor Binding : Fluorinated compounds often exhibit altered receptor binding profiles, which can enhance their biological activity compared to non-fluorinated analogs.

Table 1: Biological Activity Overview

Activity TypeObservationsReferences
Anticancer ActivityExhibits potential as an MCL-1 inhibitor, promoting apoptosis in cancer cells.
Toxicity AssessmentsLow acute toxicity observed in Tetrahymena pyriformis assays.
Metabolic StabilityEnhanced metabolic stability due to fluorination, leading to prolonged action in vivo.

Case Study 1: Anticancer Potential

In a study examining macrocyclic compounds as inhibitors of MCL-1 (Myeloid Cell Leukemia-1), this compound was identified as a promising candidate for enhancing cellular potency against cancer cells. The study demonstrated that the introduction of fluorine on the naphthalene moiety significantly improved solubility and binding affinity, resulting in effective apoptosis induction in MCL-1 dependent cell lines (AC50 values around 14 nM) .

Case Study 2: Environmental Impact and Biodegradation

Research on the biodegradation of substituted naphthalenes indicated that this compound undergoes transformation by specific bacteria, leading to the formation of less toxic metabolites. This highlights its potential environmental impact and importance in assessing ecological risks associated with its use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.